Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate
CAS No.: 83935-54-0
Cat. No.: VC2445057
Molecular Formula: C13H21NO8
Molecular Weight: 319.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83935-54-0 |
|---|---|
| Molecular Formula | C13H21NO8 |
| Molecular Weight | 319.31 g/mol |
| IUPAC Name | dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate |
| Standard InChI | InChI=1S/C13H21NO8/c1-20-10(15)4-7-13(14(18)19,8-5-11(16)21-2)9-6-12(17)22-3/h4-9H2,1-3H3 |
| Standard InChI Key | FORHCCKVQQRGBQ-UHFFFAOYSA-N |
| SMILES | COC(=O)CCC(CCC(=O)OC)(CCC(=O)OC)[N+](=O)[O-] |
| Canonical SMILES | COC(=O)CCC(CCC(=O)OC)(CCC(=O)OC)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate (CAS No.: 83935-54-0) belongs to a class of specialized organic compounds featuring multiple functional groups. The compound is also known by several synonyms including:
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Heptanedioic acid, 4-(3-methoxy-3-oxopropyl)-4-nitro-, dimethyl ester
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Gamma-carbomethoxyethyl-gamma-nitropimelic acid dimethyl ester
The structure features a quaternary carbon center substituted with a nitro group and three carbon chains, each terminating with methyl ester groups. This arrangement creates a highly functionalized molecule with multiple reaction sites that contribute to its versatility in chemical synthesis.
Physical and Chemical Properties
The physical and chemical properties of this compound are instrumental in understanding its behavior in various chemical and biological systems. Table 1 summarizes the key properties:
The relatively high polar surface area (PSA) of 124.72 Ų suggests limited membrane permeability, which may affect its bioavailability in biological systems. The LogP value of 1.3847 indicates moderate lipophilicity, suggesting a balance between hydrophilic and lipophilic properties that could influence its distribution in biological compartments and its potential for drug development applications .
Synthetic Approaches and Preparation
Laboratory Synthesis Methods
The synthesis of Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate typically involves multi-step organic reactions. One documented synthetic approach involves the reaction of dimethyl 4-nitroheptanedioate with sodium methylate in methanol, followed by subsequent reactions:
"Dimethyl 4-nitroheptanedioate (100 mmol) was added dropwise to freshly prepared solution of sodium methylate in methanol (0.35 M, 40 mL) within 15 min. The yellow solution formed was stirred for 20 min at room temperature, then a solution of 4,4-dimethylpent-1-en-3-one was added."
This approach demonstrates the compound's synthesis through a series of carefully controlled reactions involving nitro group incorporation and esterification processes. The synthetic pathways typically require precise control of reaction conditions to achieve selective functionalization at specific positions.
Chemical Reactivity and Transformations
Reaction Profiles
Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate exhibits diverse reactivity patterns due to its multiple functional groups. The key reaction types include:
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Oxidation Reactions: The methoxy groups can undergo oxidative transformations to generate aldehyde or carboxylic acid functionalities.
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Reduction Reactions: The nitro group can be selectively reduced to an amine using appropriate reducing agents, expanding the compound's potential for further derivatization.
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Substitution Reactions: The ester groups are susceptible to nucleophilic substitution, allowing for the generation of various derivatives with modified properties.
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Addition Reactions: The carbonyl groups can participate in addition reactions with various nucleophiles, providing access to more complex molecular architectures.
Reaction Conditions and Reagents
The successful transformation of this compound depends on careful selection of reagents and conditions:
| Reaction Type | Common Reagents | Typical Conditions | Expected Products |
|---|---|---|---|
| Nitro Group Reduction | H₂/Pd-C, LiAlH₄, SnCl₂ | Room temperature to moderate heating, inert atmosphere | Corresponding amine derivatives |
| Ester Hydrolysis | NaOH, LiOH, HCl | Aqueous conditions, mild heating | Carboxylic acids |
| Transesterification | Various alcohols, acid/base catalysts | Reflux conditions, excess alcohol | Modified ester derivatives |
| Oxidation | KMnO₄, CrO₃ | Controlled temperature, aqueous or organic media | Oxidized derivatives |
These transformations provide access to a range of derivatives with potentially enhanced biological activities or modified physicochemical properties for specific applications.
Biological Activity and Applications
Antimicrobial Properties
Limited research suggests that Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate may exhibit antimicrobial activity, although detailed mechanistic studies are scarce in the available literature. The antimicrobial potential likely stems from:
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The nitro group's ability to undergo bioreduction in microbial systems, generating reactive intermediates that can disrupt cellular processes
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Potential interactions with microbial membrane components due to its balanced lipophilicity
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Possible inhibition of key microbial enzymes through interactions with active site residues
Further research is needed to fully characterize the spectrum and potency of its antimicrobial effects across different microbial species.
Research and Industrial Applications
Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate serves several important functions in scientific research and industry:
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Building Block in Organic Synthesis: The compound's multiple functional groups make it valuable for constructing more complex molecules.
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Medicinal Chemistry: Its potential biological activities make it a candidate for drug development research.
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Materials Science: The unique functional groups could be exploited in the development of specialty materials with tailored properties.
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Academic Research: The compound is used in studies investigating structure-activity relationships and novel synthetic methodologies.
These diverse applications highlight the compound's versatility across different scientific domains.
Current Research Developments
Recent Studies and Findings
Recent research involving Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate has focused on several areas:
These research directions highlight the compound's ongoing relevance in contemporary chemical research.
Future Research Directions
Several promising research avenues warrant further exploration:
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Detailed Mechanism Studies: Elucidating the precise mechanisms underlying the compound's biological activities would enhance its potential in drug development.
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Derivative Development: Synthesizing and testing derivatives with modified substituents could lead to compounds with enhanced properties for specific applications.
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Formulation Studies: Investigating appropriate formulation strategies could improve the compound's solubility, stability, and bioavailability for potential therapeutic applications.
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Synergistic Combinations: Exploring potential synergistic effects with other bioactive compounds could reveal enhanced activities in antimicrobial or anticancer applications.
These research directions would significantly expand our understanding of the compound's potential and practical applications.
Comparative Analysis
Structural Analogues and Derivatives
Comparing Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate with related compounds provides insights into structure-activity relationships:
These comparisons highlight how structural modifications can significantly alter the chemical and biological properties of related compounds.
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